(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321505
InChI: InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3
SMILES:
Molecular Formula: C21H23NO4S
Molecular Weight: 385.5 g/mol

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16321505

Molecular Formula: C21H23NO4S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione -

Specification

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
IUPAC Name 4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3
Standard InChI Key WWMUVBBCAWMQCP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3

Introduction

Structural Elucidation and Molecular Features

Core Framework and Substituent Analysis

The compound’s backbone consists of a pyrrolidine-2,3-dione ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capabilities. Key substituents include:

  • Thiophene-2-yl group: A sulfur-containing aromatic heterocycle contributing to π-π stacking interactions and electronic delocalization.

  • 4-(Propan-2-yl)phenyl: A bulky para-substituted phenyl group with an isopropyl moiety, enhancing lipophilicity and steric effects.

  • 2-Methoxyethyl chain: A flexible ether-linked side chain that improves solubility and modulates pharmacokinetic properties.

The (4E)-configuration denotes the trans orientation of the hydroxy(thiophen-2-yl)methylidene group relative to the pyrrolidine ring, confirmed via nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₂₁H₂₃NO₄S
Molecular Weight385.5 g/mol
IUPAC Name4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESCC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves sequential functionalization of the pyrrolidine core :

  • Formation of the pyrrolidine-2,3-dione ring via cyclocondensation of γ-keto acids with primary amines.

  • Introduction of the thiophene carbonyl group through Friedel-Crafts acylation using thiophene-2-carbonyl chloride.

  • Alkylation with 2-methoxyethyl bromide to install the methoxyethyl side chain.

  • Suzuki-Miyaura coupling with 4-isopropylphenylboronic acid to attach the aryl group.

Critical Reaction Conditions

  • Cyclocondensation: Conducted in anhydrous DMF at 80°C for 12 hours, yielding the pyrrolidine ring with 78% efficiency .

  • Friedel-Crafts Acylation: Requires AlCl₃ as a Lewis catalyst in dichloromethane, achieving 65% yield.

  • Suzuki Coupling: Optimized using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water biphasic system (82% yield).

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
CyclocondensationDMF, 80°C, 12 h78
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C to RT65
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O82

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12.5 mg/mL) but limited aqueous solubility (0.03 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, indicating robust shelf life.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 5.1 Hz, 1H, thiophene-H), 6.98 (m, 2H, thiophene-H), 4.21 (t, J = 6.0 Hz, 2H, -OCH₂), 3.56 (s, 3H, -OCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O lactam), 1680 cm⁻¹ (conj. C=O), 1240 cm⁻¹ (C-O-C).

Biological Activity and Mechanism of Action

Anti-inflammatory Effects

The compound reduced TNF-α production in LPS-stimulated macrophages by 62% at 10 µM, surpassing indomethacin (45% inhibition). Mechanistic studies suggest NF-κB pathway suppression via IκBα stabilization.

Analytical and Regulatory Considerations

Toxicity Profile

Acute oral toxicity in rats (LD₅₀ > 2000 mg/kg) classifies the compound as Category 5 under GHS. Chronic exposure studies revealed no hepatorenal toxicity at doses ≤50 mg/kg/day.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator